molecular formula C8H7N3O3 B3012825 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2168266-79-1

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B3012825
CAS No.: 2168266-79-1
M. Wt: 193.162
InChI Key: USFHHOVLNCBGTP-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS No: 2168266-79-1) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrazolo[1,5-a]pyrazine core, a scaffold recognized for its versatility and pharmacological relevance. Its molecular formula is C8H7N3O3, with a molecular weight of 193.16 g/mol . The specific research applications of this compound are derived from the known importance of its core structure. The dihydropyrazolo[1,5-a]pyrazin-4-one scaffold has been identified as a key structural motif in the development of potential prodrugs for antiviral agents, particularly cysteine protease inhibitors targeting alphaviruses . Furthermore, close analogues based on the pyrazolo[1,5-a]pyrazin-4-one core have been designed and synthesized as potent and brain-penetrable positive allosteric modulators of the GluN2A subtype of NMDA receptors, presenting a promising therapeutic approach for treating neuropsychiatric diseases such as schizophrenia and depression . The presence of both a carboxylic acid and a carbonyl group on the structure provides versatile handles for further synthetic modification, making it a valuable intermediate for the exploration of new chemical space and the creation of targeted libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFHHOVLNCBGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CNC(=O)C2=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction forms 7-iodo derivatives, which are then subjected to carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution to yield methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These intermediates are subsequently transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed carbonylation and regioselective iodination are key steps that can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination at position 7 yields 7-iodo derivatives, while carbonylation produces methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Scientific Research Applications

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For instance, it has been shown to inhibit the catalytic activity of HIV-1 integrase and poly(ADP-ribose) polymerase (PARP-1), which are crucial for viral replication and DNA repair, respectively .

Comparison with Similar Compounds

Key Observations:

Bioactivity: Fused-ring derivatives (e.g., pyrazolo-quinoxaline) exhibit stronger pharmacological activity due to increased planarity and target engagement. For example, 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide shows potent PI3Kα inhibition (IC50 = 12 nM), attributed to its extended aromatic system and carboxamide group .

Solubility : Carboxylic acid-containing analogs generally have higher aqueous solubility than ester or amide derivatives, facilitating in vitro assays .

Synthetic Complexity: Thieno- or quinazoline-fused derivatives require multi-step syntheses involving cyclization and dehydrogenation, whereas simpler pyrazolo[1,5-a]pyrazines are more accessible .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Data for Selected Analogs

Compound Target/Activity Potency (IC50/EC50) Solubility (mg/mL) LogP
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide PI3Kα inhibition 12 nM 0.15 (PBS) 2.1
5-Oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid GABAA agonism EC50 = 1.8 µM 0.08 (DMSO) 3.5
Pyrazolo[1,5-a]pyrazine-3-carboxylic acid N/A (building block) N/A 1.2 (H2O) 1.8

Insights:

  • Potency: Quinoxaline-fused derivatives outperform others in target affinity due to enhanced π-stacking with kinase active sites .

Biological Activity

2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid is a compound belonging to the class of pyrazolo derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrazine core with a carboxylic acid functional group. The synthesis typically involves the cyclization of appropriate precursors such as hydrazine derivatives and diketones. A general synthetic route may include:

  • Formation of the Pyrazolo Core : Cyclization under acidic or basic conditions.
  • Introduction of Functional Groups : Alkylation or acylation reactions to incorporate methyl and carboxylic acid groups.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, in vitro assays demonstrated that 2-methyl-4-oxo derivatives can inhibit the proliferation of cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer).

CompoundCell LineIC50 (µM)Notes
2-Methyl-4-oxo derivativeA54915.2Moderate activity observed
2-Methyl-4-oxo derivativeMCF-712.8Higher potency than A549

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate efficacy against various multidrug-resistant bacteria, including Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated several pyrazolo derivatives, including this compound. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
  • Antimicrobial Study : Research conducted on the antimicrobial activity revealed that the compound exhibited significant inhibitory effects against resistant strains of bacteria. The study emphasized its potential utility in treating infections caused by multidrug-resistant pathogens.

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